Cas no 4265-55-8 (3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid)

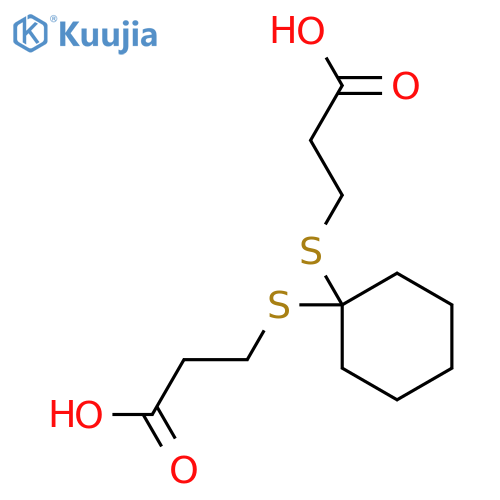

4265-55-8 structure

商品名:3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid

CAS番号:4265-55-8

MF:C12H20O4S2

メガワット:292.414801597595

CID:1517211

3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3,3'-(cyclohexane-1,1-diyldisulfanediyl)dipropanoic acid

- Propanoic acid, 3,3'-[cyclohexylidenebis(thio)]bis-

- 3-[1-(2-carboxyethylsulfanyl)cyclohexyl]sulfanylpropanoic acid

- 3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid

-

3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C123865-1g |

3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |

4265-55-8 | 1g |

$ 70.00 | 2022-06-06 | ||

| TRC | C123865-500mg |

3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |

4265-55-8 | 500mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C123865-5g |

3-({1-[(2-Carboxyethyl)sulfanyl]cyclohexyl}sulfanyl)propanoic acid |

4265-55-8 | 5g |

$ 275.00 | 2022-06-06 |

3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

4265-55-8 (3-({1-(2-Carboxyethyl)sulfanylcyclohexyl}sulfanyl)propanoic acid) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量